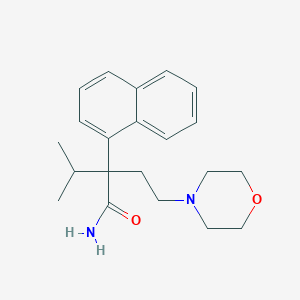
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide, also known as AINA, is a synthetic compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. AINA is a member of the naphthalene family and is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.
作用機序
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide exerts its pharmacological effects by selectively inhibiting nNOS, which is a key enzyme involved in the production of NO in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide binds to the active site of nNOS and prevents the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a beneficial effect on various neurological disorders.
生化学的および生理学的効果
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of NO production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a neuroprotective effect in various animal models of neurological disorders by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is a potent inhibitor of nNOS and has been extensively studied for its potential use as a pharmacological tool in various scientific studies. One of the major advantages of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in lab experiments is its selectivity towards nNOS, which allows for the specific inhibition of this enzyme without affecting other isoforms of NOS. However, one of the limitations of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
The potential use of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide as a pharmacological tool in various scientific studies is an area of ongoing research. Future studies could focus on the development of more potent and selective inhibitors of nNOS, as well as the investigation of the therapeutic potential of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in various neurological disorders. Additionally, the development of novel drug delivery systems could help to overcome the solubility limitations of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide and improve its efficacy in experimental settings.
合成法
The synthesis of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is through the condensation of 2-morpholinoethylamine with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide.
科学的研究の応用
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of nitric oxide (NO) production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
特性
CAS番号 |
1506-00-9 |
|---|---|
製品名 |
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide |
分子式 |
C21H28N2O2 |
分子量 |
340.5 g/mol |
IUPAC名 |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)21(20(22)24,10-11-23-12-14-25-15-13-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,16H,10-15H2,1-2H3,(H2,22,24) |
InChIキー |
BULQNWJGGGMADX-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
正規SMILES |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
同義語 |
α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



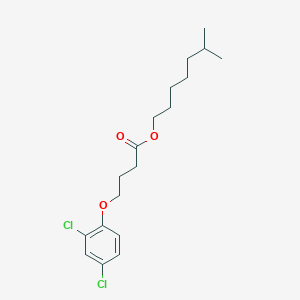
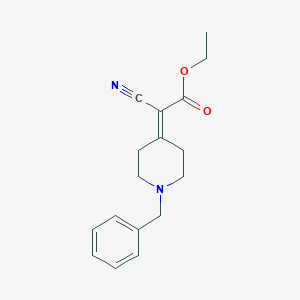
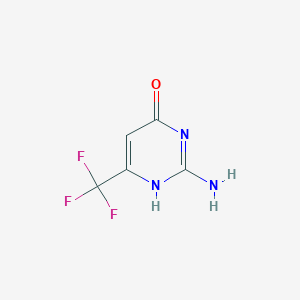
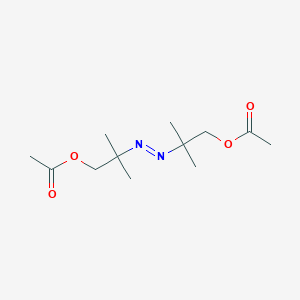
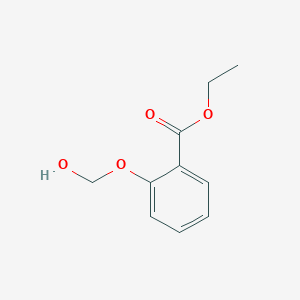
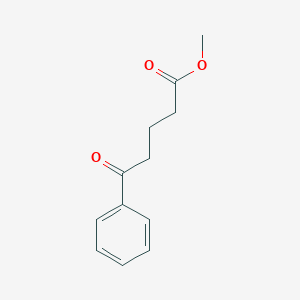
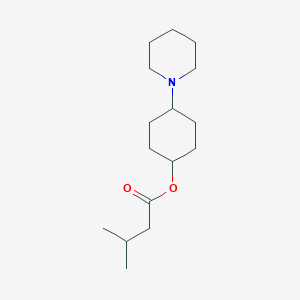
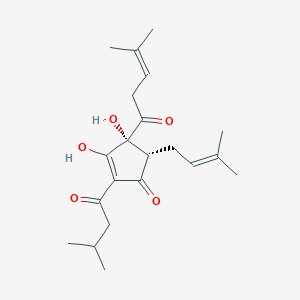
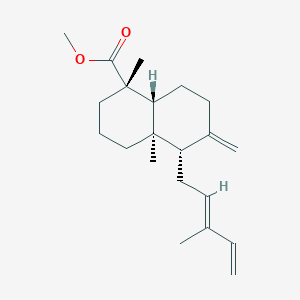
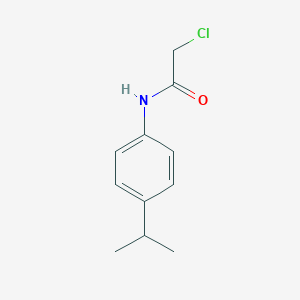

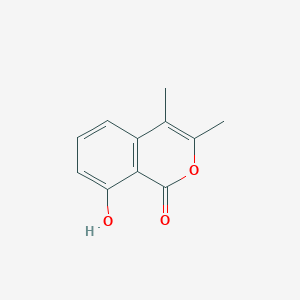
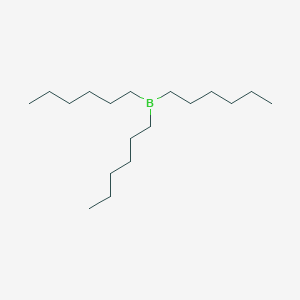
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)